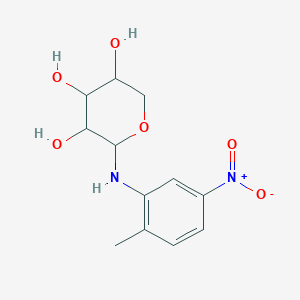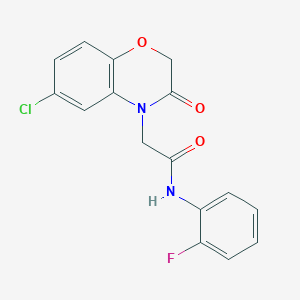
N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine, also known as MX-1520, is a compound that has recently gained attention in the scientific community due to its potential use in various fields. The compound is a glycoside derivative of xylose and has been found to possess several interesting properties that make it a promising candidate for research.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine is not yet fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in the inflammatory response and the growth of cancer cells. This makes it a promising candidate for the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study using various analytical techniques. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Researchers are also exploring its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.
Métodos De Síntesis
N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine can be synthesized through a multi-step process that involves the conversion of xylose to xylosyl fluoride, which is then reacted with 2-methyl-5-nitrophenylamine to yield the final product. The synthesis process is relatively complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-beta-D-xylopyranosylamine has been found to have several potential applications in scientific research. One of the most promising areas of research is its use in the development of new drugs. This compound has been shown to have anti-inflammatory and anti-cancer properties, and researchers are currently exploring its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2-methyl-5-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(14(18)19)4-8(6)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFFAHBRXFFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[2-(1H-imidazol-2-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5013922.png)
![1-[2-(4-fluorophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5013930.png)
![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)



![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
